molecular formula C9H12N2O2 B13648608 rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde

Cat. No.: B13648608
M. Wt: 180.20 g/mol
InChI Key: AYFVSAJMEBCYLN-JGVFFNPUSA-N
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Description

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: is a synthetic organic compound that features both an imidazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves multi-step organic reactions. One possible route could involve the formation of the oxolane ring followed by the introduction of the imidazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding primary alcohol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring could play a crucial role in binding to metal ions or participating in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the racemic mixture.

    2-(1H-imidazol-2-yl)oxolane-3-carbaldehyde: Lacks the methyl group on the imidazole ring.

    2-(1-methyl-1H-imidazol-2-yl)oxolane-3-methanol: Has a hydroxyl group instead of an aldehyde.

Uniqueness

rac-(2R,3R)-2-(1-methyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R,3R)-2-(1-methylimidazol-2-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,6-8H,2,5H2,1H3/t7-,8+/m0/s1

InChI Key

AYFVSAJMEBCYLN-JGVFFNPUSA-N

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)C=O

Canonical SMILES

CN1C=CN=C1C2C(CCO2)C=O

Origin of Product

United States

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